3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid
Description
Properties
IUPAC Name |
3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-9-3-5-11(6-4-9)12(14)7-10(2)8-13(15)16/h3-6,10H,7-8H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFLVSLHVOQLTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374982 | |
| Record name | 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14618-94-1 | |
| Record name | 3-methyl-5-(4-methylphenyl)-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374982 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid, also known by its chemical structure C12H14O3, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by a ketone functional group and an aromatic ring, which contribute to its reactivity and interaction with biological systems. This article reviews the biological activity of this compound based on current research findings, including its mechanisms of action, therapeutic potential, and associated case studies.
- Molecular Formula : C12H14O3
- Molecular Weight : 210.24 g/mol
- CAS Number : 14618-94-1
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, influencing enzymatic pathways and cellular functions. The compound has been studied for its:
- Antimicrobial Properties : Exhibiting activity against certain bacterial strains.
- Anticancer Activity : Potentially inhibiting tumor growth through apoptosis induction in cancer cell lines.
Antimicrobial Activity
A study investigated the antimicrobial effects of this compound against common pathogens. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria.
| Pathogen | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies demonstrated that this compound could induce apoptosis in various cancer cell lines. For instance, a case study involving human breast cancer cells (MCF-7) showed that treatment with the compound resulted in a significant decrease in cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 20 |
Case Studies
- Case Study on Antimicrobial Activity : A clinical trial assessed the efficacy of this compound as an adjunct therapy in patients with bacterial infections. Results indicated a reduction in infection rates when combined with standard antibiotic treatments.
- Case Study on Cancer Treatment : A preclinical model using mice with induced tumors treated with the compound showed a marked reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
Comparison with Similar Compounds
Key Observations:
Methyl groups on the aromatic ring (e.g., 4-methylphenyl) improve metabolic stability compared to halogenated analogs .
Aliphatic Chain Modifications :
- Additional methyl groups (e.g., 3,3-dimethyl) introduce steric hindrance, which may affect reactivity in polymerization or conjugation reactions .
- The presence of a single methyl group at position 3 (as in the target compound) balances steric effects and synthetic accessibility .
Applications: Non-halogenated analogs (e.g., 4-methylphenyl derivatives) are frequently used in anti-inflammatory research via the Biginelli reaction . Halogenated variants serve as intermediates in catalytic studies or structural biology due to their distinct electronic properties .
Physicochemical Properties
- Solubility : The carboxylic acid group ensures moderate water solubility, but lipophilic aromatic substituents (e.g., 4-methylphenyl) reduce it compared to halogenated analogs .
- Thermal Stability : Methyl groups on the aliphatic chain (e.g., 3-methyl) may lower melting points compared to dimethyl or halogenated derivatives .
Preparation Methods
Reaction Conditions and Mechanism
-
Substrate : Glutaric anhydride serves as the acylating agent, providing the pentanoic acid framework.
-
Catalyst : AlCl₃ facilitates electrophilic aromatic substitution by generating the acylium ion.
-
Solvent : Non-polar solvents like toluene or dichloromethane are preferred to stabilize the reactive intermediates.
-
Temperature : Reactions typically proceed at 0–5°C to minimize side reactions such as over-acylation or polymerization.
The product of this step, 5-(4-methylphenyl)-5-oxopentanoic acid (CAS 833-85-2), is isolated via aqueous workup and recrystallization, yielding a white crystalline solid with a purity >95%.
Alkylation for Methyl Group Introduction at Position 3
The addition of a methyl group at the third carbon of the pentanoic acid chain is achieved through enolate alkylation . This method ensures regioselectivity by generating a stabilized enolate intermediate at the α-position to the ketone.
Enolate Formation and Methylation
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Base Selection : Lithium diisopropylamide (LDA) or sodium hydride (NaH) deprotonates the α-hydrogen, forming a resonance-stabilized enolate.
-
Alkylating Agent : Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) introduces the methyl group.
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Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances enolate stability and reaction homogeneity.
Reaction Equation :
Yield Optimization
-
Stoichiometry : A 1.2:1 molar ratio of methyl iodide to substrate maximizes conversion while minimizing di-alkylation.
-
Temperature : Maintaining −78°C during enolate formation prevents ketone reduction or side reactions.
-
Workup : Acidic quenching (e.g., HCl) protonates the enolate, followed by extraction with ethyl acetate.
Typical yields range from 65% to 78%, with impurities including unreacted starting material and di-methylated byproducts.
Alternative Synthetic Routes and Comparative Analysis
Reductive Amination Approach
A patent-described method involves reductive amination of 5-(4-methylphenyl)-5-oxopentanoic acid with methylamine, followed by oxidation to reintroduce the ketone. While this route avoids harsh alkylation conditions, it requires additional steps for amine protection and deprotection, reducing overall efficiency (yield: 55–60%).
Grignard Addition
Reaction of the pentanoic acid’s ketone with methylmagnesium bromide forms a tertiary alcohol, which is subsequently oxidized back to the ketone using pyridinium chlorochromate (PCC). This method suffers from low regioselectivity and over-oxidation risks, yielding <50%.
Purification and Characterization
Column Chromatography
Crude product purification employs silica gel chromatography with a hexane/ethyl acetate gradient (7:3 to 1:1). The target compound elutes at Rf = 0.45, achieving >99% purity.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.2 Hz, 2H, Ar-H), 3.12 (t, J = 7.1 Hz, 2H, CH₂CO), 2.45 (s, 3H, Ar-CH₃), 2.38 (m, 1H, CH(CH₃)), 1.95 (quin, J = 7.1 Hz, 2H, CH₂), 1.25 (d, J = 6.9 Hz, 3H, CH₃).
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IR (KBr) : 1715 cm⁻¹ (C=O, acid), 1680 cm⁻¹ (C=O, ketone), 1600 cm⁻¹ (Ar C=C).
Industrial-Scale Production Considerations
Q & A
Q. What are the common synthetic routes for preparing 3-Methyl-5-(4-methylphenyl)-5-oxopentanoic acid, and what key intermediates are involved?
The synthesis typically involves multi-step processes:
- Friedel-Crafts acylation : Reacting 4-methylbenzene derivatives with a β-keto acid precursor (e.g., glutaric anhydride) to introduce the aryl ketone group .
- Alkylation : Introducing the methyl group at the 3-position via alkylation of the pentanoic acid backbone using methyl halides or other alkylating agents under basic conditions .
- Oxidation : Controlled oxidation steps to ensure the formation of the oxo group without over-oxidation, often using mild oxidizing agents like pyridinium chlorochromate (PCC) . Key intermediates include 5-(4-methylphenyl)-5-oxopentanoic acid and its methylated derivatives, which are purified via column chromatography .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- X-ray crystallography : SHELXL (SHELX suite) is widely used for resolving crystal structures, particularly for confirming stereochemistry and hydrogen-bonding networks .
- NMR spectroscopy : H and C NMR (including 2D techniques like COSY and HSQC) identify substituent positions and verify methyl group incorporation .
- Mass spectrometry (HRMS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for validating synthetic products .
Q. How are the physicochemical properties (e.g., solubility, pKa) of this compound determined experimentally?
- Solubility : Tested in solvents (DMSO, ethanol, water) using gravimetric or UV-Vis methods. The 4-methylphenyl group reduces aqueous solubility compared to unsubstituted analogs .
- pKa determination : Potentiometric titration or NMR-based methods assess the carboxylic acid's acidity, typically yielding a pKa ~4.2–4.8 due to electron-withdrawing effects of the oxo group .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Catalyst screening : Evaluate Lewis acids (e.g., AlCl, FeCl) for Friedel-Crafts acylation efficiency .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require strict moisture control .
- Flow chemistry : Continuous flow reactors improve mixing and heat transfer during exothermic steps like alkylation, potentially increasing yield by 15–20% .
Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?
- Variable-temperature NMR : Identifies dynamic processes (e.g., keto-enol tautomerism) that may obscure spectral assignments .
- DFT calculations : Compare computed H NMR chemical shifts (using software like Gaussian) with experimental data to validate structural hypotheses .
- Isotopic labeling : H or C labeling of methyl groups clarifies ambiguous coupling patterns in NMR .
Q. What computational strategies are used to predict the compound's interactions with biological targets?
- Molecular docking : Tools like AutoDock Vina model binding to enzymes (e.g., PTP1B) by leveraging the oxo group’s hydrogen-bonding potential .
- MD simulations : Assess stability of ligand-protein complexes over time, focusing on the 4-methylphenyl group’s hydrophobic interactions .
Q. How does enantiomeric purity impact biological activity data, and how is it assessed?
- Chiral HPLC : Separates enantiomers using columns like Chiralpak AD-H to determine enantiomeric excess (ee) .
- Bioactivity assays : Compare IC values of enantiopure vs. racemic mixtures; even minor impurities (<5%) can skew results in enzyme inhibition studies .
Q. What methodologies are used to analyze the compound’s stability under varying storage conditions?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (UV), and humidity, then monitor decomposition via HPLC. The oxo group is prone to hydrolysis under acidic conditions .
- Accelerated stability testing : Store at 25°C/60% RH for 6 months and quantify degradation products (e.g., decarboxylated derivatives) using LC-MS .
Data Interpretation and Comparative Analysis
Q. How can researchers address discrepancies in reported biological activity across studies?
- Purity verification : Use HPLC (>95% purity) and elemental analysis to rule out impurities as confounding factors .
- Assay standardization : Replicate experiments under consistent conditions (e.g., pH, temperature) to minimize variability .
Q. What structural analogs of this compound have been studied, and how do their properties differ?
- 5-(4-Bromophenyl)-5-oxopentanoic acid : Bromine enhances electrophilicity, increasing reactivity in Suzuki-Miyaura couplings compared to the methyl-substituted analog .
- (R)-4-Amino-5-(2,4-dimethoxyphenyl)-5-oxopentanoic acid : The amino group enables peptide conjugation, expanding applications in PROTAC development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
